
(S)-3-Oxopentan-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Oxopentan-2-yl benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a 3-oxopentan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Oxopentan-2-yl benzoate typically involves the esterification of 3-oxopentan-2-ol with benzoic acid. One common method is the Schotten-Baumann reaction, which involves the reaction of an alcohol with an acid chloride in the presence of a base such as sodium hydroxide . The reaction conditions usually require a controlled addition of the acid chloride to the alcohol in an aqueous alkaline solution, followed by vigorous shaking and subsequent purification steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Oxopentan-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols corresponding to the ester group.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-3-Oxopentan-2-yl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of (S)-3-Oxopentan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a topical medication and in fragrances.
Ethyl benzoate: An ester of ethanol and benzoic acid, used in flavorings and fragrances.
Methyl benzoate: An ester of methanol and benzoic acid, commonly used in perfumes and as a solvent
Uniqueness
(S)-3-Oxopentan-2-yl benzoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other benzoate esters
Propriétés
Numéro CAS |
160666-92-2 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
[(2S)-3-oxopentan-2-yl] benzoate |
InChI |
InChI=1S/C12H14O3/c1-3-11(13)9(2)15-12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 |
Clé InChI |
WENOPEBWFIDEKJ-VIFPVBQESA-N |
SMILES isomérique |
CCC(=O)[C@H](C)OC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCC(=O)C(C)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)

![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)


phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
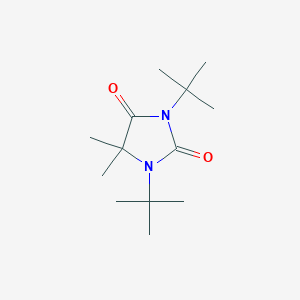
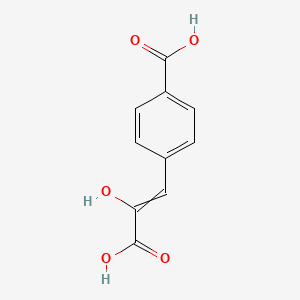
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
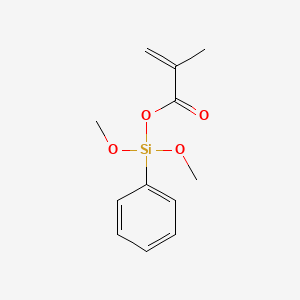
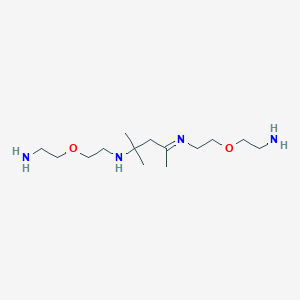
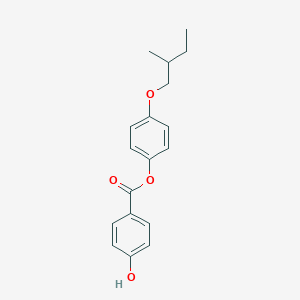
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
